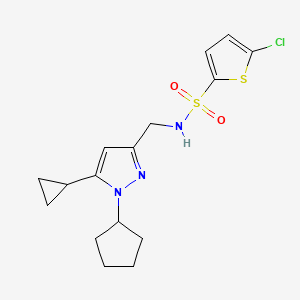

5-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide

Description

This compound is a thiophene sulfonamide derivative characterized by a pyrazole ring substituted with cyclopentyl and cyclopropyl groups. The sulfonamide group is linked to the thiophene moiety via a methyl bridge. The cyclopentyl and cyclopropyl substituents may enhance metabolic stability and selectivity due to their steric and electronic properties.

Properties

IUPAC Name |

5-chloro-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2S2/c17-15-7-8-16(23-15)24(21,22)18-10-12-9-14(11-5-6-11)20(19-12)13-3-1-2-4-13/h7-9,11,13,18H,1-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMTTYGKVZKOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3=CC=C(S3)Cl)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the sulfonamide group and the thiophene ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, while the pyrazole moiety can interact with various receptors in the body. These interactions can lead to the modulation of biological processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiophene Sulfonamide Family

5-Chloro-N-(2,3-Dihydro-1H-Inden-1-ylcarbamoyl)thiophene-2-sulfonamide (Compound 6c)

- Structure : Features a dihydroindenyl carbamoyl group instead of the pyrazole-methyl substituent.

- Physical Properties :

- Elemental Analysis : Close agreement between calculated and observed values (e.g., 7.85% vs. 7.82% nitrogen), confirming purity .

5-Chloro-N-[(1S,2R)-4,4,4-Trifluoro-1-(hydroxymethyl)-2-methylbutyl]thiophene-2-sulfonamide

- Structure : Contains a chiral trifluoromethyl-butyl-hydroxymethyl group, enabling enantioselective synthesis via the Evans auxiliary method .

- Pharmacological Relevance : Acts as an orally active γ-secretase inhibitor, highlighting the role of fluorinated groups in enhancing blood-brain barrier penetration .

CAS 1396815-11-4 (5-Chloro-N-(2-(3-Cyclopropyl-5-Oxo-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)ethyl)thiophene-2-sulfonamide)

- Structure : Substituted with a triazolone-ethyl group instead of pyrazole.

- Molecular Weight : 424.9 g/mol (vs. ~400–450 g/mol range for similar compounds).

Comparison of Solid-State Properties and Pharmaceutical Relevance

Crystalline Forms and Cocrystals

- Target Compound: No crystalline form data provided.

- Rivaroxaban Cocrystal () : A cocrystal with malonic acid improves solubility and bioavailability, a strategy applicable to the target compound if formulation challenges arise .

- Methanesulfonate Salt () : Demonstrates how sulfonamide derivatives can form stable salts for enhanced pharmacokinetics .

Key Observations :

- The trifluoromethyl group in the γ-secretase inhibitor enhances metabolic stability and target affinity .

- Carbamoyl vs. Sulfonamide Linkers : Compound 6c’s carbamoyl group may reduce acidity compared to the target’s sulfonamide, affecting solubility and binding .

- Cyclopropyl vs. Phenyl Groups : Cyclopropyl in the target compound likely reduces π-stacking interactions but increases lipophilicity compared to phenyl-containing analogues .

Biological Activity

5-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that exhibits significant potential in medicinal chemistry. Its structure, which includes a chloro group, a pyrazole moiety, and a thiophene sulfonamide, suggests diverse biological activities, particularly in the fields of oncology and anti-inflammatory therapies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and structural features:

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₈ClN₃O₂S |

| Molecular Weight | Approximately 317.83 g/mol |

| Structural Features | Chloro group, pyrazole ring, cyclopentyl and cyclopropyl groups, thiophene sulfonamide |

Anticancer Properties

Research indicates that compounds with similar structures to this compound may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDK2 has been linked to potential therapeutic effects in cancer treatment, as it can halt the proliferation of cancer cells .

A study on related pyrazole derivatives demonstrated significant cytotoxic activity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent anticancer activity .

Anti-inflammatory Activity

The presence of the thiophene sulfonamide group suggests potential anti-inflammatory properties. Compounds with similar functionalities have shown efficacy in modulating inflammatory pathways by inhibiting specific enzymes such as cyclooxygenases (COX-1 and COX-2) and phospholipase A2 . These interactions can lead to reduced production of pro-inflammatory mediators.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition: By targeting kinases and other enzymes involved in cell signaling pathways.

- Receptor Modulation: Interaction with receptors related to inflammation could alter their activity and reduce inflammatory responses.

- Cell Cycle Regulation: As an inhibitor of CDK, it can interfere with the progression of the cell cycle, leading to apoptosis in cancerous cells.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Cytotoxicity Assays: A recent study evaluated a series of pyrazole derivatives against a panel of cancer cell lines. The results indicated that modifications to the pyrazole ring significantly affected cytotoxicity, with some derivatives achieving IC50 values below 10 µM .

- Anti-inflammatory Screening: Another investigation assessed the anti-inflammatory potential of similar compounds through in vitro assays measuring COX inhibition. Results showed that certain derivatives exhibited more than 70% inhibition at concentrations as low as 5 µM .

Q & A

What are the established synthetic routes for 5-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide, and what key reaction conditions are critical for optimizing yield?

Basic Research Question

The synthesis typically involves three key steps: (1) formation of the pyrazole core, (2) introduction of the sulfonamide group, and (3) functionalization with cyclopentyl and cyclopropyl substituents. A common approach involves:

- Cyclization : Using Lawesson’s reagent for thiophene ring formation, as demonstrated in analogous sulfonamide syntheses .

- Sulfonylation : Reacting thiophene-2-sulfonyl chloride with the pyrazole-methylamine intermediate under controlled pH (e.g., 8–9) to avoid side reactions .

- Substituent Introduction : Cyclopropane and cyclopentyl groups are introduced via nucleophilic substitution or coupling reactions. For example, THF at 0–5°C is critical for maintaining regioselectivity during cyclopropane addition .

Optimization Tips : Use low temperatures (<10°C) during acyl chloride reactions to prevent decomposition. Purification via recrystallization (e.g., DMSO/water mixtures) improves yield .

Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this sulfonamide derivative?

Basic Research Question

A combination of techniques is essential:

- NMR Spectroscopy : H and C NMR confirm substituent positions, especially the cyclopropyl and cyclopentyl moieties. Coupling constants (e.g., for cyclopropane protons) validate stereochemistry .

- X-ray Crystallography : Resolves conformational ambiguities. For example, C–H···O interactions in the sulfonamide group can stabilize the crystal lattice, as seen in related structures .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, particularly for verifying halogen (Cl) incorporation .

How can researchers resolve discrepancies in bioactivity data observed across different cancer cell lines during in vitro screening?

Advanced Research Question

Discrepancies may arise due to cell line variability or assay conditions. Methodological strategies include:

- Dose-Response Profiling : Test multiple concentrations (e.g., 0.1–100 µM) to identify IC trends. Evidence from 60-cell-line screenings suggests activity varies with tumor type (e.g., solid vs. hematologic cancers) .

- Mechanistic Studies : Use flow cytometry to assess apoptosis vs. cytostasis. Cross-validate with Western blotting for target proteins (e.g., caspase-3 activation).

- Statistical Validation : Apply ANOVA or cluster analysis to distinguish noise from biologically significant trends .

What strategies are recommended for improving the regioselectivity during the cyclopropane introduction in the pyrazole moiety?

Advanced Research Question

Regioselectivity challenges stem from competing nucleophilic sites on the pyrazole ring. Solutions include:

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific positions before cyclopropane addition .

- Protecting Groups : Temporarily block reactive sites (e.g., with tert-butyldimethylsilyl) during functionalization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 5-position of pyrazole .

How should one approach the computational modeling of this compound’s interaction with biological targets, considering its conformational flexibility?

Advanced Research Question

Flexibility in the cyclopropyl and sulfonamide groups complicates docking studies. Recommended steps:

- Conformational Sampling : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water) to identify dominant poses .

- Docking Validation : Use multiple software (e.g., AutoDock, Glide) and cross-reference with crystallographic data (e.g., sulfonamide-protein interactions in anticoagulant studies) .

- Free Energy Calculations : Apply MM-GBSA to rank binding affinities, focusing on hydrophobic interactions with the cyclopentyl group .

How can researchers address low yields during the final sulfonamide coupling step?

Advanced Research Question

Low yields often result from incomplete activation of the sulfonyl chloride or competing hydrolysis:

- Activation : Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance nucleophilicity of the pyrazole-methylamine .

- Moisture Control : Conduct reactions under inert atmosphere (N/Ar) with anhydrous solvents (e.g., distilled THF) .

- Workup Optimization : Quench excess sulfonyl chloride with ice-cold NaHCO to minimize hydrolysis .

What analytical workflows are recommended for purity assessment, particularly when scaling up synthesis?

Basic Research Question

Combine orthogonal methods:

- HPLC-PDA : Use a C18 column with gradient elution (ACN/water + 0.1% TFA) to detect impurities <0.1% .

- Elemental Analysis : Confirm C, H, N, S, and Cl percentages within ±0.4% of theoretical values .

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to identify solvent residues .

What are the implications of the compound’s crystal packing on its solubility and bioavailability?

Advanced Research Question

Crystal packing influences dissolution rates:

- Hydrogen Bonding : Strong C–H···O networks (observed in sulfonamide crystals) reduce solubility. Co-crystallization with PEG-4000 can disrupt these interactions .

- Polymorphism Screening : Test recrystallization solvents (e.g., ethanol vs. acetone) to isolate metastable forms with higher solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.